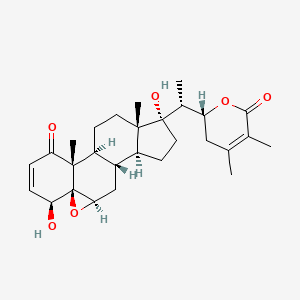
Tubocapsanolide F
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tubocapsanolide F is a withanolide that is 5,6:22,26-diepoxyergosta-2,24-diene-1,26-dione substituted by hydroxy groups at positions 4 and 17 (the 4beta,5beta,6beta,22R stereoisomer). Isolated from Tubocapsicum anomalum, it exhibits cytotoxic activity. It has a role as an antineoplastic agent. It is a delta-lactone, a 4-hydroxy steroid, an enone, an ergostanoid, a secondary alcohol, a tertiary alcohol, a 17alpha-hydroxy steroid, a withanolide and an epoxy steroid.
Applications De Recherche Scientifique
Antiproliferative Activity on Cancer Cells : A study by Chang, Hui‐Chiu et al. (2007) explored a bioactive withanolide, Tubocapsanolide A, which showed inhibitory effects on human lung cancer cell proliferation by inducing G1 growth arrest. This study suggests that Tubocapsanolide A and potentially other withanolides like Tubocapsanolide F may have applications in cancer treatment due to their antiproliferative properties (Chang, Hui‐Chiu et al., 2007).
Potential in Breast Cancer Treatment : Xiang, Ke et al. (2021) identified Tubocapsanolide A as having significant effects against triple-negative breast cancer cells, suggesting that withanolides like this compound could be potential molecules for breast cancer treatment (Xiang, Ke et al., 2021).
Inhibition of Cancer Cell Migration : Pan, M. et al. (2009) showed that Tubocapsanolide A inhibited NF-κB-mediated CCR7 expression in breast cancer cells, attenuating their migration. This indicates that this compound might also be researched for its potential to prevent cancer cell migration (Pan, M. et al., 2009).
Identification of Novel Withanolides : Research on Tubocapsicum anomalum has led to the isolation of various withanolides with potential bioactive properties, as demonstrated in studies by Shou, Panting et al. (2020) and Hsieh, P. et al. (2007). These withanolides, including this compound, might offer valuable insights for developing new treatments or therapies (Shou, Panting et al., 2020); (Hsieh, P. et al., 2007).
Impact on Heat Shock Proteins in Cancer Cells : Chen, Wen-Ying et al. (2008) found that a withanolide-type steroid, Tubocapsenolide A, caused thiol oxidation of heat shock proteins in breast cancer cells, leading to apoptosis. This suggests a potential mechanism of action for withanolides like this compound in cancer treatment (Chen, Wen-Ying et al., 2008).
Inhibition of NLRP3 Inflammasome for Colitis Treatment : A 2021 study by Chen, Chen et al. identified Tubocapsanolide A as an inhibitor of the NLRP3 inflammasome, suggesting its potential application in treating colitis. This opens up possibilities for similar withanolides like this compound in inflammatory diseases (Chen, Chen et al., 2021).
Propriétés
Formule moléculaire |
C28H38O6 |
|---|---|
Poids moléculaire |
470.6 g/mol |
Nom IUPAC |
(1S,2R,6S,7R,9R,11S,12S,15S,16S)-15-[(1R)-1-[(2R)-4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-6,15-dihydroxy-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-3-one |
InChI |
InChI=1S/C28H38O6/c1-14-12-20(33-24(31)15(14)2)16(3)27(32)11-9-18-17-13-23-28(34-23)22(30)7-6-21(29)26(28,5)19(17)8-10-25(18,27)4/h6-7,16-20,22-23,30,32H,8-13H2,1-5H3/t16-,17+,18+,19+,20-,22+,23-,25+,26+,27+,28-/m1/s1 |
Clé InChI |
FBVUDUMNPFUQRB-PCLPIYRRSA-N |
SMILES isomérique |
CC1=C(C(=O)O[C@H](C1)[C@@H](C)[C@]2(CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3C[C@@H]5[C@]6([C@@]4(C(=O)C=C[C@@H]6O)C)O5)C)O)C |
SMILES canonique |
CC1=C(C(=O)OC(C1)C(C)C2(CCC3C2(CCC4C3CC5C6(C4(C(=O)C=CC6O)C)O5)C)O)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



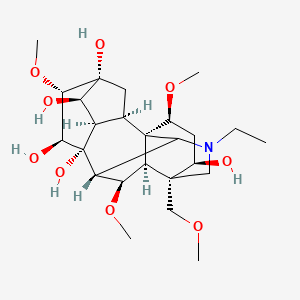

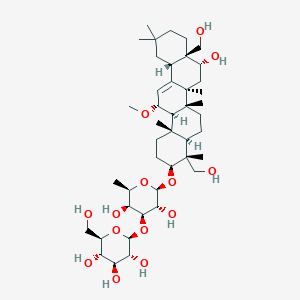
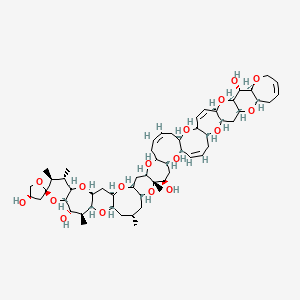
![6-Benzyl-3-hydroxy-2,2-dimethyl-4-(2-oxopyrrolidin-1-yl)-3,4-dihydropyrano[3,2-c]quinolin-5-one](/img/structure/B1258812.png)

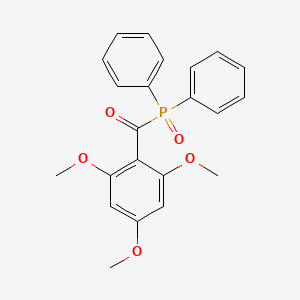


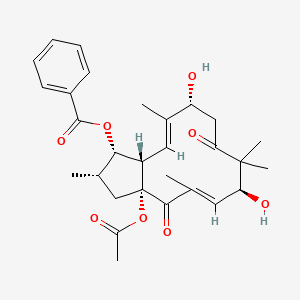
![ethyl 5-(4-chlorobenzoyl)-10,10-dioxo-4H-pyrrolo[1,2-b][1,2,5]benzothiadiazepine-4-carboxylate](/img/structure/B1258820.png)
![1-O-[alpha-D-galactosyl-(1->2)-alpha-D-galactosyl]-N-hexacosanoylphytosphingosine](/img/structure/B1258821.png)

